Asenapine (Standard)

説明

Historical Trajectory of Atypical Antipsychotic Development

The development of antipsychotic medications traces back to the mid-20th century, with the introduction of the first "typical" antipsychotic, chlorpromazine, in 1954. These early compounds were primarily characterized by their action on dopamine (B1211576) D₂ receptors and were effective in reducing positive symptoms of schizophrenia but were often associated with significant movement-related side effects, such as extrapyramidal symptoms (EPS) and tardive dyskinesia. ourworldindata.orgnih.govccjm.org The limitations of typical antipsychotics spurred research into novel compounds with improved efficacy and tolerability profiles.

The subsequent development of "atypical" or second-generation antipsychotics marked a significant shift. Clozapine (B1669256), developed in the late 1950s but introduced in the United States in 1990, is considered the first atypical antipsychotic. ourworldindata.orgceufast.com Atypical antipsychotics generally exhibit a broader receptor binding profile, affecting a range of receptors including various dopamine, serotonin (B10506), adrenergic, and histamine (B1213489) receptors, often with lower affinity for D₂ receptors compared to typical antipsychotics. frontiersin.org This broader profile was hypothesized to contribute to comparable efficacy with a reduced propensity for EPS and potential benefits for negative and cognitive symptoms of schizophrenia. ourworldindata.orgccjm.orgfrontiersin.org The period following clozapine's introduction saw the development of several other atypical agents, such as olanzapine (B1677200), risperidone (B510), and quetiapine. nih.gov

Placement and Significance of Asenapine within Contemporary Neuropsychopharmacology Research

Asenapine represents a more recent addition to the class of atypical antipsychotics, receiving regulatory approval in the late 2000s for the treatment of schizophrenia and bipolar I disorder. nih.govdrugbank.com Its significance in contemporary neuropsychopharmacology research lies in its unique receptor binding profile and its investigation across various psychiatric conditions and patient populations. drugbank.comki.sepsychiatria-danubina.com

Research on Asenapine contributes to the ongoing effort to understand the complex neurobiological underpinnings of conditions like schizophrenia and bipolar disorder and to develop agents with improved efficacy, tolerability, and potential for addressing unmet needs, such as cognitive deficits and negative symptoms. frontiersin.orgnih.govnih.gov Its distinct pharmacological properties, particularly its high affinity for a range of serotonin and dopamine receptors, make it a valuable tool for probing specific receptor pathways and their roles in psychopathology. nih.govdrugbank.compsikofarmakoloji.orgdovepress.com

Overview of Key Research Domains for Asenapine

Research on Asenapine has primarily focused on several key domains:

Mechanism of Action: Detailed investigation into its binding affinity and functional activity at various neurotransmitter receptors, particularly dopamine and serotonin subtypes. nih.govdrugbank.comki.sepsikofarmakoloji.orgdovepress.comeuropa.eu

Clinical Efficacy: Evaluation through randomized controlled trials (RCTs) in its approved indications, namely acute schizophrenia and manic or mixed episodes of bipolar I disorder. nih.govpsikofarmakoloji.orgclinicaltrials.eucpn.or.krd-nb.infowikipedia.orgnih.govbiospace.com This includes assessing its impact on positive, negative, and mood symptoms. nih.govpsikofarmakoloji.orgclinicaltrials.euwikipedia.orgbiospace.com

Pharmacokinetics and Pharmacodynamics: Studies examining its absorption, distribution, metabolism, and excretion, as well as the relationship between drug exposure and its effects. nih.govdrugbank.comdovepress.comeuropa.eunih.goveuropa.euresearchgate.netdovepress.com

Use in Specific Populations: Research exploring its efficacy and tolerability in diverse groups, including adolescents and older adults. clinicaltrials.eunih.goveuropa.eudovepress.com

Comparison with Other Antipsychotics: Head-to-head trials and meta-analyses comparing Asenapine's efficacy and tolerability profile with other atypical and typical antipsychotics. nih.govclinicaltrials.eucpn.or.krwikipedia.orgnps.org.au

Novel Formulations: Development and research into alternative formulations, such as the transdermal patch, to address administration challenges and potentially improve patient outcomes. dovepress.comnih.govresearchgate.netnih.gov

Potential in Other Conditions: Exploratory research investigating its potential therapeutic utility in other psychiatric or neurological disorders. drugbank.comki.sepsychiatria-danubina.comclinicaltrials.eucambridge.org

Evolution of Scientific Understanding of Asenapine's Therapeutic Profile

The scientific understanding of Asenapine's therapeutic profile has evolved through preclinical studies and a comprehensive clinical trial program. Initially, preclinical research suggested that Asenapine might offer a favorable profile with therapeutic potential for psychosis and a low propensity for inducing EPS. nih.gov These early studies also hinted at potential pro-cognitive effects at lower doses. nih.gov

Clinical trials have largely confirmed its efficacy in treating the acute phases of schizophrenia and manic or mixed episodes of bipolar I disorder. nih.govpsikofarmakoloji.orgclinicaltrials.eucpn.or.krd-nb.infowikipedia.orgnih.govbiospace.com Research has demonstrated its ability to reduce symptoms as measured by standardized scales such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Young Mania Rating Scale (YMRS) for mania. psikofarmakoloji.orgclinicaltrials.eud-nb.infobiospace.comdovepress.com Some studies have indicated a significant improvement in PANSS total scores compared to placebo in patients with acute exacerbations of schizophrenia. d-nb.info For bipolar I disorder, Asenapine has shown superiority to placebo in reducing manic symptoms, with statistically significant differences observed relatively early in treatment. europa.euwikipedia.orgeuropa.eu

While early research suggested potential benefits for negative and cognitive symptoms in schizophrenia, the evidence has been less consistent, and these effects require further investigation through long-term studies. nih.govnih.govnih.govresearchgate.net Research has also explored its efficacy in specific patient populations, including adolescents with bipolar I disorder and older adults with psychosis or bipolar disorder. clinicaltrials.eunih.govdovepress.com

Comparative studies with other antipsychotics have provided context for Asenapine's profile. While some trials indicated comparable efficacy to agents like risperidone and olanzapine in certain endpoints, others found potential differences in specific symptom domains or at different time points. nih.govcpn.or.krwikipedia.orgnps.org.au For instance, one study comparing Asenapine and olanzapine in acute mania found Asenapine to be non-inferior based on YMRS scores, while another post-hoc analysis suggested potentially greater remission rates for depressive symptoms in patients treated with Asenapine compared to placebo and olanzapine in certain subgroups at early time points. wikipedia.orgdovepress.com However, a Cochrane review noted that while preliminary evidence suggested improvement in positive, negative, and depressive symptoms, more research was needed for a definitive recommendation in schizophrenia. wikipedia.org

The development of a transdermal formulation reflects the ongoing research efforts to optimize drug delivery and potentially improve adherence and patient experience, addressing challenges associated with the sublingual route. dovepress.comnih.govresearchgate.netnih.gov

Structure

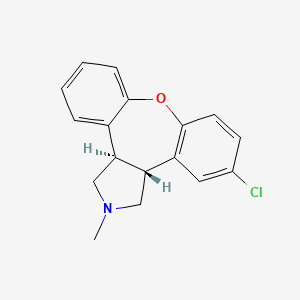

2D Structure

特性

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049048 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

65576-45-6, 65576-39-8 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pharmacological Profile of Asenapine: Advanced Investigations

Receptor Binding Affinity and Selectivity of Asenapine

Asenapine exhibits high affinity for numerous receptors, with varying degrees of selectivity across different subtypes. wikipedia.orgnih.gov Binding affinity is commonly quantified by the inhibition constant (Ki), which represents the concentration of a drug required to displace half of the bound radioligand from the receptor. dovepress.com Lower Ki values indicate higher binding affinity. Asenapine generally functions as an antagonist at most of its target receptors, with the notable exception of partial agonistic activity at the 5-HT1A receptor. wikipedia.orgnih.govhres.ca

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4, D5)

Asenapine demonstrates high affinity for multiple dopamine receptor subtypes. It has shown particularly high affinity for the D3 receptor. nih.govdovepress.com Its affinity for D2, D3, D4, and D1 receptors has been reported in the nanomolar range. psychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.ca Relative to its D2 receptor affinity, asenapine exhibits higher affinity for the D3 and D4 receptors. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comnih.gov

| Dopamine Receptor Subtype | Ki (nM) |

|---|---|

| D1 | 1.4 |

| D2A | 1.3 |

| D2B | 1.4 |

| D3 | 0.4, 0.42 |

| D4 | 1.1 |

Note: Ki values may vary slightly depending on the specific assay conditions and source. hres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.calww.com

Studies have investigated the effects of asenapine on dopamine receptor binding in different brain regions. Long-term treatment with asenapine has been shown to produce region-specific and dose-dependent effects on dopamine receptor subtypes in rat forebrain. researchgate.net For instance, repeated administration of asenapine increased D1-like binding in the medial prefrontal cortex (mPFC), nucleus accumbens (NAc), and caudate putamen (CPu) at higher doses. researchgate.net D2 binding was also increased in the mPFC, hippocampus (HIP), NAc, and CPu, with dose-dependent increases observed in the HIP. researchgate.net D4 binding was increased in the NAc, CPu, and HIP with repeated asenapine treatment. researchgate.net However, D3 binding was not significantly altered in the examined brain regions in one study. researchgate.net

Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7)

Asenapine is a potent antagonist at multiple serotonergic receptors. nih.govdovepress.com It exhibits high affinity for a broad range of serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.orgnih.govpsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.ca Asenapine's affinity for 5-HT2C and 5-HT2A receptors is particularly high, often showing subnanomolar binding affinity. hres.carxabbvie.comdrugs.comfda.govhres.canih.gov Relative to its D2 receptor affinity, asenapine has a higher affinity for 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, and 5-HT6 receptors. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comnih.gov Asenapine acts as an antagonist at most serotonin receptors, but it has been noted to have negligible partial agonist activity at the 5-HT1A receptor, effectively functioning as a functional antagonist at this subtype. wikipedia.orgnih.govdovepress.comhres.canih.gov

| Serotonin Receptor Subtype | Ki (nM) | pKi |

|---|---|---|

| 5-HT1A | 2.5, 2.7 | 8.6 |

| 5-HT1B | 2.7, 4.0 | 8.4 |

| 5-HT2A | 0.06, 0.07 | 10.2 |

| 5-HT2B | 0.16, 0.18 | 9.8 |

| 5-HT2C | 0.03, 0.034 | 10.5 |

| 5-HT5A | 1.6 | 8.8 |

| 5-HT6 | 0.25 | 9.5, 9.6 |

| 5-HT7 | 0.11, 0.13 | 9.9 |

Note: Ki and pKi values may vary slightly depending on the specific assay conditions and source. wikipedia.orgnih.govhres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.camedchemexpress.commedchemexpress.comnih.gov

Adrenergic Receptor Subtype Interactions (α1, α2A, α2B, α2C)

Asenapine also exhibits high affinity for adrenergic receptor subtypes, acting as an antagonist at these receptors. researchgate.netwikipedia.orgnih.govpsychopharmacologyinstitute.com It has affinity for α1, α2A, α2B, and α2C adrenergic receptors. wikipedia.orgnih.govrxabbvie.comdrugs.comfda.govhres.ca Asenapine shows particularly high affinity for the α2B subtype relative to its D2 receptor affinity. nih.govmedchemexpress.commedchemexpress.comnih.gov

| Adrenergic Receptor Subtype | Ki (nM) | pKi |

|---|---|---|

| α1 | 1.2 | 8.9 |

| α1A | 1.2 | - |

| α2A | 1.2 | 8.9 |

| α2B | 0.33 | 9.5 |

| α2C | 1.2 | 8.9 |

Note: Ki and pKi values may vary slightly depending on the specific assay conditions and source. wikipedia.orgnih.govhres.carxabbvie.comdrugs.comfda.govhres.ca

Long-term asenapine treatment has been shown to produce regionally selective increases in α1- and α2-adrenergic receptors in the frontal cortex of rats, potentially as a result of direct receptor blockade. oup.com

Histamine (B1213489) Receptor Subtype Interactions (H1, H2)

Asenapine has significant affinity for histamine H1 and H2 receptors, acting as an antagonist at both. nih.govdovepress.comnih.govhres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.ca It is notable as one of the few atypical antipsychotics with appreciable affinity for H2 receptors. nih.gov Asenapine's high affinity for H1 receptors is comparable to that of other atypical antipsychotics like clozapine (B1669256) and olanzapine (B1677200). nih.govdovepress.com

| Histamine Receptor Subtype | Ki (nM) | pKi |

|---|---|---|

| H1 | 1.0 | 9.0 |

| H2 | 6.2 | 8.2 |

Note: Ki and pKi values may vary slightly depending on the specific assay conditions and source. nih.govnih.govhres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.ca

Cholinergic Receptor Subtype Interactions (Muscarinic, Nicotinic)

Asenapine has very low or virtually no appreciable affinity for muscarinic cholinergic receptors. nih.govdovepress.comthepharmstudent.comresearchgate.netnih.govhres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govhres.catga.gov.au For example, its Ki value for the M1 muscarinic receptor is reported to be high (e.g., 8128 nM). hres.capsychopharmacologyinstitute.comrxabbvie.comdrugs.comfda.govfda.gov Despite this low affinity, studies in rats have shown that long-term asenapine treatment can produce regionally selective increases in muscarinic receptor binding, which is thought to be a secondary effect. oup.com Information regarding asenapine's direct interaction with nicotinic cholinergic receptors is less extensively reported in the provided sources.

Other Neurotransmitter System Interactions and Affinities

Beyond the major systems, asenapine's interaction profile with other neurotransmitter systems has also been investigated. Asenapine has been shown to have no binding affinity for either metabotropic glutamate (B1630785) receptors or the ionotropic NMDA, AMPA, and kainate glutamate receptors. nih.govdovepress.com However, in vitro studies have suggested that asenapine may indirectly enhance glutamatergic activity by potentiating NMDA receptor-evoked current responses in rat cortical pyramidal cells. hres.ca Asenapine has also been reported to enhance dopamine and acetylcholine (B1216132) efflux in rat brains. drugbank.com Additionally, asenapine has been noted to have relatively high affinity for 5-HT5A receptors. wikipedia.orgnih.govrxabbvie.comdrugs.comfda.govhres.caresearchgate.net

Ligand-Receptor Interaction Kinetics of Asenapine

Dissociation Constants and Receptor Occupancy Dynamics

Asenapine exhibits high binding affinity for a broad spectrum of receptors, typically expressed as inhibition constants (Ki) or negative logarithm of Ki (pKi). A lower Ki value (or higher pKi value) indicates a greater affinity for the receptor. nih.gov Asenapine shows particularly high affinity for several serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT7, and 5-HT6, as well as alpha-2 adrenergic and dopamine D3 receptors, with affinities often higher than for the dopamine D2 receptor. psychopharmacologyinstitute.comnih.govmedchemexpress.compsychiatrist.comresearchgate.netnih.gov

Studies investigating receptor occupancy in healthy volunteers and patients with schizophrenia have provided insights into the dynamic interaction of asenapine with its targets in vivo. Achieving adequate receptor occupancy, particularly at D2 receptors, is considered crucial for antipsychotic efficacy. dovepress.comnih.gov While the exact relationship between plasma concentration, dose, and receptor occupancy can be complex and non-linear, studies have shown that therapeutic doses of asenapine can achieve significant occupancy of D2 receptors in patients with schizophrenia. psychiatrist.comnih.gov

The table below summarizes representative Ki values for asenapine at key receptors, illustrating its high affinity profile.

| Receptor Subtype | Ki (nM) | Citation |

| 5-HT2A | 0.06 - 0.07 | psychopharmacologyinstitute.comhres.ca |

| 5-HT2C | 0.03 - 0.034 | psychopharmacologyinstitute.comnih.govhres.ca |

| 5-HT7 | 0.11 - 0.13 | psychopharmacologyinstitute.comnih.govhres.ca |

| 5-HT6 | 0.25 | psychopharmacologyinstitute.comnih.govhres.ca |

| D2 | 1.3 | psychopharmacologyinstitute.commedchemexpress.comhres.ca |

| D3 | 0.42 | psychopharmacologyinstitute.commedchemexpress.comhres.ca |

| α2B | 0.33 | nih.gov |

| H1 | 1.0 | psychopharmacologyinstitute.com |

Note: Ki values can vary depending on the study methodology, tissue source, species, and radioligand used. nih.gov

Functional Selectivity and Biased Agonism Studies

Functional selectivity, also known as biased agonism, describes the phenomenon where a ligand differentially activates distinct signaling pathways coupled to a single receptor. researchgate.netnih.govtocris.comguidetopharmacology.org This means a drug might act as an agonist for one signaling cascade while being an antagonist or inverse agonist for another, even when binding to the same receptor. nih.gov

Asenapine's complex receptor binding profile suggests the potential for functional selectivity at various targets, particularly those coupled to multiple G-protein subtypes or capable of activating β-arrestin pathways. While the provided search results highlight the concept of functional selectivity in the context of GPCRs and other antipsychotics, specific detailed research findings explicitly characterizing asenapine's biased agonism at its primary targets (e.g., 5-HT2A, D2) were not extensively detailed. researchgate.netnih.govtocris.comguidetopharmacology.orgmdpi.com However, the differential effects observed with asenapine, despite its broad receptor interactions, hint at the possibility of pathway-specific modulation. Future research focusing on the downstream signaling cascades activated or inhibited by asenapine at individual receptor subtypes would be necessary to fully elucidate its functional selectivity profile.

Intracellular Signaling Pathways Modulated by Asenapine

Asenapine's interaction with GPCRs initiates a cascade of intracellular events, modulating various signaling pathways.

G-Protein Coupled Receptor (GPCR) Coupling Mechanisms

Many of asenapine's primary targets are GPCRs, which mediate signals by coupling to heterotrimeric G proteins (Gα, Gβ, and Gγ subunits). researchgate.net Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and subsequent activation or inhibition of downstream effector molecules. researchgate.net

Different GPCRs couple to distinct classes of G proteins (e.g., Gαs, Gαi/o, Gαq/11), which in turn influence different second messenger systems. researchgate.netelifesciences.org For example, 5-HT2A and 5-HT2C receptors are known to primarily couple to Gαq/11 proteins, while D2 receptors typically couple to Gαi/o proteins. researchgate.netwikipedia.org Asenapine's antagonistic activity at these receptors would therefore interfere with their normal G-protein coupling and downstream signaling. psychopharmacologyinstitute.comnih.govresearchgate.nethres.ca

Second Messenger System Activation/Inhibition (e.g., cAMP, IP3)

GPCR coupling directly impacts the activity of second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). researchgate.netlibretexts.org

cAMP: Gαs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gαi/o-coupled receptors inhibit adenylyl cyclase, decreasing cAMP. researchgate.netelifesciences.orglibretexts.org D2 receptors, being Gαi/o-coupled, typically inhibit adenylyl cyclase. Asenapine's antagonism at D2 receptors would therefore counteract this inhibition, potentially leading to increased cAMP signaling in affected neurons. researchgate.nettermedia.pl

IP3: Gαq/11-coupled receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). researchgate.netwikipedia.orglibretexts.org IP3 then triggers the release of calcium ions from intracellular stores. libretexts.org Given asenapine's antagonism at 5-HT2A and 5-HT2C receptors, which couple to Gαq/11, it would be expected to inhibit the activation of this pathway, reducing IP3 production and intracellular calcium release mediated by these receptors. researchgate.netwikipedia.org

Research indicates that antipsychotics, including atypical ones, can have complex and regionally dependent effects on cAMP and other second messenger systems. termedia.plnih.gov The precise impact of asenapine on these pathways is a subject of ongoing investigation.

Kinase Cascade Regulation

Intracellular signaling pathways often involve kinase cascades, where one kinase phosphorylates and activates or inhibits another, propagating the signal within the cell. termedia.pl Second messengers like cAMP and DAG can directly activate specific protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), respectively, which then phosphorylate downstream targets. libretexts.orgnih.gov

Asenapine's modulation of GPCRs and subsequent effects on second messenger systems would consequently influence the activity of these and other kinases. For instance, by affecting cAMP levels, asenapine can indirectly impact PKA activity. Similarly, its influence on the IP3/DAG pathway could affect PKC activity.

Furthermore, recent research has explored the potential for asenapine to directly interact with specific kinases. Studies have indicated that asenapine can inhibit calcium/calmodulin-dependent protein kinase II (CaMKII) alpha and beta isoforms in the micromolar range. researchgate.netopenmedicinalchemistryjournal.com CaMKII is a crucial kinase involved in various neuronal functions, including synaptic plasticity, learning, and memory, and has been implicated in the pathophysiology of schizophrenia. researchgate.netopenmedicinalchemistryjournal.com Additionally, asenapine maleate (B1232345) has been shown to inhibit the transforming growth factor beta 1 (TGFβ1)/mitogen-activated protein kinase (MAPK) signaling pathway in cardiac fibroblasts, highlighting its potential to modulate kinase cascades beyond those directly linked to its primary neurotransmitter targets. nih.gov

Gene Expression and Protein Synthesis Modulation

Research into the direct modulation of gene expression and protein synthesis by asenapine is limited in the provided information. However, studies investigating the chronic effects of asenapine treatment have observed alterations in the abundance of various neurotransmitter receptor subtypes in different brain regions mdpi.comtandfonline.com. These changes in receptor numbers, while potentially resulting from altered gene expression or protein synthesis, are typically considered adaptive responses of the nervous system to prolonged receptor blockade rather than a direct mechanism of asenapine action on the cellular machinery of gene and protein synthesis itself mdpi.comtandfonline.comoup.com. Chronic asenapine treatment has been shown to affect the number of dopamine, serotonin, glutamate, adrenergic, and cholinergic receptor subtypes in different brain areas mdpi.comtandfonline.com. Specifically, repeated treatment with asenapine increased cortical α1- and α2-adrenergic receptor binding and increased muscarinic cholinergic receptor binding in cortex and hippocampus in preclinical studies oup.comresearchgate.net.

Pharmacodynamics of Asenapine in Neurotransmitter Systems

Asenapine exhibits a broad pharmacological profile, acting as an antagonist or partial agonist at numerous neurotransmitter receptors mdpi.compsychopharmacologyinstitute.comdrugbank.com. Its unique receptor binding signature distinguishes it from other antipsychotics dovepress.comhres.ca. The pharmacodynamic properties of asenapine have been extensively characterized through in vitro and in vivo studies hres.ca.

Asenapine's binding affinities for various human receptors, expressed as Ki values, highlight its potent interactions across multiple systems psychopharmacologyinstitute.comhres.ca. A lower Ki value indicates a higher binding affinity for the receptor nih.gov.

| Receptor Subtype | Binding Affinity (Ki, nM) psychopharmacologyinstitute.com |

| 5-HT2C | 0.03 |

| 5-HT2A | 0.06 psychopharmacologyinstitute.com, 0.07 hres.ca |

| 5-HT7 | 0.13 psychopharmacologyinstitute.com, 0.11 hres.ca |

| 5-HT2B | 0.16 psychopharmacologyinstitute.com, 0.18 hres.ca |

| 5-HT6 | 0.25 |

| D3 | 0.4 hres.ca, 0.42 psychopharmacologyinstitute.com |

| α2B | 0.33 hres.ca |

| D4 | 1.1 psychopharmacologyinstitute.com |

| α1A | 1.2 psychopharmacologyinstitute.com, 1.2 hres.ca |

| α2A | 1.2 psychopharmacologyinstitute.com, 1.2 hres.ca |

| α2C | 1.2 psychopharmacologyinstitute.com, 1.2 hres.ca |

| D2 | 1.3 psychopharmacologyinstitute.com, 1.3 hres.ca |

| D1 | 1.4 psychopharmacologyinstitute.com, 1.4 hres.ca |

| 5-HT5A | 1.6 psychopharmacologyinstitute.com, 1.6 hres.ca |

| 5-HT1A | 2.5 psychopharmacologyinstitute.com, 2.5 hres.ca |

| 5-HT1B | 4.0 psychopharmacologyinstitute.com, 2.7 hres.ca |

| H1 | 1.0 psychopharmacologyinstitute.com, 1.0 hres.ca |

| H2 | 6.2 psychopharmacologyinstitute.com, 6.2 hres.ca |

| M1 | 8128 psychopharmacologyinstitute.com |

Note: Some sources provide slightly different Ki values, potentially due to variations in experimental conditions nih.gov.

Dopaminergic System Modulation and Neurochemical Flux

Asenapine acts as an antagonist at several dopamine receptor subtypes, including D1, D2, D3, and D4 receptors psychopharmacologyinstitute.comdrugbank.com. Its antagonistic effect on dopamine D2 receptors is considered crucial for its antipsychotic properties, helping to modulate dopaminergic activity that may be dysregulated in certain conditions psychopharmacologyinstitute.compatsnap.com. Preclinical studies have shown that asenapine can increase dopamine efflux in specific brain regions. In rats, asenapine increased dopaminergic neuronal firing and increased cortical and subcortical dopamine release nih.gov. The increase in cortical dopamine outflow appears to involve a local action at nerve terminals, while the increase in the nucleus accumbens is dependent on the activation of dopaminergic neurons in the ventral tegmental area (VTA) nih.gov. This enhancement of dopamine efflux, particularly in the medial prefrontal cortex and hippocampus, has been suggested to contribute to potential improvements in cognitive function and negative symptoms drugbank.comdrugbank.com.

Serotonergic System Modulation and Synaptic Plasticity

Asenapine exhibits high affinity for a wide range of serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors psychopharmacologyinstitute.comhres.ca. It functions as an antagonist at most of these receptors, with the exception of being a partial agonist at the 5-HT1A receptor psychopharmacologyinstitute.comwikipedia.org. Asenapine's particularly high affinity for 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors is notable wikipedia.org. The antagonism of 5-HT2A receptors, combined with D2 receptor antagonism, is a common feature of atypical antipsychotics and is hypothesized to contribute to their efficacy psychopharmacologyinstitute.comdovepress.com. Asenapine's interactions with various serotonin receptors are believed to play a role in modulating mood, cognitive function, and potentially influencing synaptic plasticity, although the direct mechanisms on plasticity require further detailed investigation patsnap.comnih.gov. Studies in rats have shown that asenapine can increase serotonin output in the cortex nih.gov.

Histaminergic System Effects on Arousal and Metabolism

Asenapine has high affinity for histamine H1 and H2 receptors, acting as an antagonist at both psychopharmacologyinstitute.comhres.ca. Its potent antagonism of H1 receptors is a prominent feature of its pharmacological profile psychopharmacologyinstitute.comwikipedia.org. While the impact on metabolism requires further specific exploration beyond general receptor binding, H1 receptor antagonism is generally associated with effects on arousal, often leading to sedation drugbank.compatsnap.com. Asenapine is also noted as being the only known atypical antipsychotic to possess H2 antagonism dovepress.com.

Cholinergic System Influences on Cognition

Asenapine has been reported to have no appreciable affinity for muscarinic cholinergic receptors psychopharmacologyinstitute.comdrugbank.comhres.cadovepress.com. Despite this lack of direct affinity, preclinical studies have shown that asenapine can increase acetylcholine efflux in the medial prefrontal cortex and hippocampus in rats drugbank.comdrugbank.com. Furthermore, repeated treatment with asenapine has been observed to increase muscarinic cholinergic receptor binding in the cortex and hippocampus in rats oup.comresearchgate.net. These indirect influences on the cholinergic system, particularly in brain regions involved in cognitive function, suggest a potential role in modulating cognitive processes, although the precise mechanisms require further elucidation oup.comdrugbank.com.

Pharmacokinetics of Asenapine: Research Insights

Asenapine, an atypical antipsychotic, exhibits distinct pharmacokinetic properties that are significantly influenced by its route of administration. Research has provided detailed insights into its absorption, distribution, metabolism, and excretion, highlighting the rationale behind its formulation as a sublingual or transdermal product to circumvent extensive first-pass metabolism.

Absorption Mechanisms and Rates

Following sublingual administration, asenapine is rapidly absorbed through the oral mucosa. Peak plasma concentrations (Cmax) are typically achieved within 0.5 to 1.5 hours europa.eupsychopharmacologyinstitute.comnih.govpsikofarmakoloji.orgeuropa.eudovepress.com. The rapid absorption is attributed to the drug's physicochemical properties, including its lipid solubility, which facilitates partitioning into the mucosal membranes dovepress.come-lactancia.org. Studies using Caco-2 cell monolayers have shown an apparent permeability of asenapine at 1x10-5 cm/sec, indicating rapid absorption across oral or gastric mucosa researchgate.netthepharmstudent.com.

The rate and extent of absorption from the oral mucosa are influenced by factors such as contact time and the drug's solubility at the absorption site. At doses below the saturation solubility in the mouth, bioavailability is primarily controlled by mass transport equilibrium e-lactancia.org. However, at doses exceeding saturation solubility, bioavailability becomes more dependent on contact time in the mouth and the dissolution rate of the drug e-lactancia.org. The presence of food or water shortly after sublingual administration can significantly decrease asenapine exposure; for instance, drinking water 2 or 5 minutes post-administration resulted in a 19% and 10% decrease in exposure, respectively europa.eueuropa.eunih.govpom.go.id.

Research indicates that increasing the sublingual dose from 5 mg to 10 mg results in a less than proportional increase in both the extent of exposure and maximum concentration, suggesting potential limitations in the absorption capacity of the oral mucosa at higher doses europa.eueuropa.eudovepress.com.

Distribution Characteristics and Tissue Partitioning

Asenapine is characterized by rapid and extensive distribution throughout the body europa.eupsychopharmacologyinstitute.compom.go.idhres.ca. It possesses a large volume of distribution, estimated to be approximately 20-25 L/kg europa.eupsychopharmacologyinstitute.comdovepress.comthepharmstudent.compom.go.idhres.casci-hub.sesci-hub.se. This large volume suggests significant extravascular partitioning europa.eupsychopharmacologyinstitute.compom.go.idhres.ca.

Asenapine is highly bound to plasma proteins, with approximately 95% bound to proteins, including albumin and α1-acid glycoprotein (B1211001) europa.eupsychopharmacologyinstitute.compsikofarmakoloji.orgdovepress.comthepharmstudent.compom.go.idhres.casci-hub.se. This high protein binding influences its free fraction in plasma and subsequent distribution to tissues.

Studies, including autoradiography with radioactive asenapine, have demonstrated that both asenapine and its N-desmethyl metabolite can penetrate the blood-brain barrier and accumulate in brain tissue thepharmstudent.com. Asenapine itself showed greater accumulation in the brain compared to its N-desmethyl metabolite, with a brain-to-tissue ratio of 19 at 3 hours post-dosing in rats thepharmstudent.com. Asenapine also readily penetrates other membranes and distributes into tissues, including potential placental transfer and secretion into milk hres.ca. It has shown some affinity for melanin-containing tissues like the eye and skin hres.ca.

Metabolism Pathways and Metabolite Profiling

Asenapine undergoes extensive metabolism primarily through two major pathways: direct glucuronidation and oxidative metabolism via cytochrome P450 (CYP) isoenzymes europa.eupsychopharmacologyinstitute.comnih.govpsikofarmakoloji.orgthepharmstudent.compom.go.idhres.caeuropa.eudrugbank.com. Direct glucuronidation is primarily mediated by UGT1A4 europa.eupsychopharmacologyinstitute.compsikofarmakoloji.orgthepharmstudent.compom.go.idhres.caeuropa.eudrugbank.com. Oxidative metabolism is predominantly catalyzed by CYP1A2, with lesser contributions from CYP2D6 and CYP3A4 europa.eupsychopharmacologyinstitute.compsikofarmakoloji.orgdovepress.comthepharmstudent.compom.go.idhres.caeuropa.eudrugbank.com. Demethylation is also a metabolic pathway europa.eupom.go.ideuropa.eudrugbank.com.

Research using radio-labelled asenapine in humans has revealed a complex metabolic profile with numerous metabolites formed through multiple sequential pathways nih.govresearchgate.nethres.ca. The predominant drug-related entity circulating in plasma is asenapine N+-glucuronide europa.eupom.go.ideuropa.eunih.govresearchgate.net. Other circulating metabolites include N-desmethylasenapine, N-desmethylasenapine N-carbamoyl glucuronide, and asenapine 11-O-sulfate europa.eupom.go.ideuropa.eunih.govresearchgate.net. While several metabolites are formed, the pharmacological activity is primarily attributed to the parent compound, asenapine europa.eupom.go.ideuropa.eu. Metabolites generally have negligible effects due to lower receptor affinity thepharmstudent.com.

Asenapine is considered a weak inhibitor of CYP2D6 europa.eupom.go.ideuropa.eudrugbank.com. In vitro studies suggest it is a substrate for UGT1A4, CYP1A2, and to a lesser extent CYP3A4 and CYP2D6 psychopharmacologyinstitute.com. It does not appear to induce CYP1A2 or CYP3A4 activity in cultured human hepatocytes europa.eupsychopharmacologyinstitute.compom.go.ideuropa.eu.

Excretion Pathways and Clearance Dynamics

Asenapine is a high clearance compound europa.eupsychopharmacologyinstitute.compom.go.ideuropa.eu. Following intravenous administration, the clearance is approximately 52 L/h europa.eupsychopharmacologyinstitute.compom.go.ideuropa.eu. Hepatic clearance is significantly influenced by liver blood flow psychopharmacologyinstitute.com.

After administration of radio-labelled asenapine, approximately 90% of the total radioactive dose is recovered, with excretion occurring through both renal and fecal pathways psychopharmacologyinstitute.comnih.govresearchgate.net. Approximately 50% of the dose is recovered in urine, and about 40% is excreted in feces psychopharmacologyinstitute.comnih.govresearchgate.net. Unchanged asenapine is detected only in feces, indicating extensive metabolism before excretion nih.govresearchgate.net.

The principal excretory metabolite found in both urine and feces is asenapine N+-glucuronide nih.govresearchgate.net. Other excretory metabolites include N-desmethylasenapine-N-carbamoylglucuronide and various hydroxylated and conjugated forms nih.govresearchgate.net.

The terminal half-life of asenapine following an initial rapid distribution phase is approximately 24 hours psychopharmacologyinstitute.comdovepress.comdovepress.comthepharmstudent.comsci-hub.sedrugbank.comtandfonline.com. Steady-state plasma concentrations are generally attained within 3 days of twice-daily dosing europa.eupsychopharmacologyinstitute.compsikofarmakoloji.orgeuropa.eudovepress.comdrugbank.com.

Renal impairment does not appear to significantly affect asenapine pharmacokinetics europa.eupom.go.id. However, severe hepatic impairment (Child-Pugh C) can lead to a substantial increase in asenapine exposure, with a reported 7-fold increase observed in studies europa.eupom.go.idhres.ca.

Bioavailability Studies Across Research Formulations/Routes

Research has extensively investigated the bioavailability of asenapine across different formulations and routes of administration, highlighting the rationale for its development as a sublingual or transdermal product.

The absolute bioavailability of asenapine following sublingual administration is approximately 35% europa.eupsychopharmacologyinstitute.comnih.govpsikofarmakoloji.orgeuropa.eudovepress.comthepharmstudent.comnih.govsci-hub.seeuropa.eudrugbank.commims.com. This relatively moderate bioavailability is a result of bypassing the extensive first-pass metabolism that occurs when the drug is swallowed nih.govdovepress.comnih.govsci-hub.seresearchgate.net.

In contrast, the absolute bioavailability of asenapine when swallowed as an oral tablet is very low, reported to be less than 2% europa.eunih.govpsikofarmakoloji.orgeuropa.euthepharmstudent.comnih.govpom.go.idsci-hub.sedrugbank.com. This significant reduction in bioavailability upon oral ingestion is due to extensive first-pass metabolism in the gut and liver nih.govthepharmstudent.com.

Studies have also explored transdermal formulations. Transdermal asenapine has demonstrated significantly higher bioavailability compared to the sublingual route wikipedia.org. Following once-daily application of a transdermal system, approximately 60% of the asenapine is released over 24 hours, with peak concentrations reached within 12-24 hours sci-hub.se. Steady-state plasma concentrations with transdermal administration are typically reached around 72 hours after the initial application sci-hub.se.

Research has also investigated the impact of food and water intake on sublingual bioavailability. Avoiding eating and drinking for 10 minutes after sublingual administration is recommended to ensure optimal absorption europa.eueuropa.eunih.govpom.go.id. Studies have shown that consuming water even a few minutes after administration can reduce exposure europa.eueuropa.eunih.govpom.go.id.

The bioavailability of asenapine from sublingual tablets ranging in dose from 0.1 to 20 mg has been studied, showing similar Tmax values across this range e-lactancia.org.

Data on the bioavailability across different routes are summarized in the table below:

| Route of Administration | Absolute Bioavailability | Time to Peak Plasma Concentration (Tmax) |

| Sublingual | ~35% europa.eupsychopharmacologyinstitute.comnih.govpsikofarmakoloji.orgeuropa.eudovepress.comthepharmstudent.comnih.govsci-hub.seeuropa.eudrugbank.commims.com | 0.5 - 1.5 hours europa.eupsychopharmacologyinstitute.comnih.govpsikofarmakoloji.orgeuropa.eudovepress.come-lactancia.org |

| Oral (swallowed) | <2% europa.eunih.govpsikofarmakoloji.orgeuropa.euthepharmstudent.comnih.govpom.go.idsci-hub.sedrugbank.com | Not applicable (due to low absorption) |

| Transdermal | Significantly higher than sublingual wikipedia.org | 12 - 24 hours sci-hub.semims.com |

This table illustrates the significant difference in bioavailability between the sublingual and oral routes, underscoring the importance of the administration method for achieving therapeutic plasma concentrations.

Neurobiological Mechanisms of Asenapine Action

Effects of Asenapine on Neural Circuitry

Asenapine's modulation of various neurotransmitter systems impacts the function and connectivity of several key brain regions.

Prefrontal Cortex Function and Connectivity

The prefrontal cortex (PFC) is crucial for executive functions, cognition, and the regulation of behavior. Asenapine has been shown to influence PFC activity and neurotransmitter levels. Preclinical studies indicate that asenapine increases dopamine (B1211576), noradrenaline, and serotonin (B10506) output in the medial PFC. nih.govki.seoup.comresearchgate.net This effect is partly attributed to its activity at 5-HT2A receptors and α2-adrenoceptors. nih.govki.seoup.com Asenapine has also been shown to facilitate N-methyl-D-aspartate (NMDA)-induced currents in pyramidal cells of the medial PFC via dopamine D1 receptor-mediated mechanisms. nih.govki.seresearchgate.net This facilitation of NMDA-mediated transmission in the PFC is implicated in cognitive functioning and suggests a potential benefit for cognitive impairment. nih.govki.seoup.comresearchgate.netresearchgate.net Asenapine's ability to increase cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission suggests potential effects on both positive and negative symptoms, as well as cognitive deficits associated with conditions like schizophrenia. researchgate.net Studies in rats with medial prefrontal cortical lesions have shown that asenapine can restore cognitive flexibility. researchgate.net

Striatal Circuit Modulation (e.g., Ventral and Dorsal Striatum)

The striatum, comprising the ventral and dorsal regions, plays a significant role in motor control, reward processing, motivation, and goal-directed behavior. Antipsychotic drugs, including asenapine, influence striatal activity, primarily through their interaction with dopamine receptors. antonloonen.nlmdpi.com Asenapine exhibits high affinity for dopamine D2 and D3 receptors, which are abundant in the striatum. psychopharmacologyinstitute.comnih.govhres.cadovepress.com While typical antipsychotics tend to predominantly modulate striatal activity by increasing the expression of immediate-early genes (IEGs) like Homer1a, Arc, c-fos, and zif-268, studies with asenapine show a different pattern. researchgate.netmdpi.com Acute administration of increasing doses of asenapine progressively de-recruited IEGs expression in cortical areas while increasing striatal gene signal intensity. researchgate.net This suggests a differential modulation of cortical and striatal regions compared to some typical antipsychotics. researchgate.net Asenapine's effects on dopamine and serotonin turnover have been observed in the nucleus accumbens, a part of the ventral striatum. nih.govoup.comnih.govresearchgate.net A decrease in serotonin utilization in the nucleus accumbens in a preclinical model of cognitive dysfunction was ameliorated by asenapine treatment. researchgate.net The ventral striatum's functional connectivity is implicated in motivational impairments. researchgate.net

Limbic System Regulation (e.g., Amygdala, Hippocampus)

The limbic system, including the amygdala and hippocampus, is heavily involved in emotion, memory, and stress response. physio-pedia.comyoutube.com Asenapine's activity at various serotonin, dopamine, and noradrenergic receptors influences these regions. tandfonline.comnih.govnih.govscispace.com Preclinical studies indicate that asenapine increases the release of serotonin, dopamine, norepinephrine (B1679862), and acetylcholine (B1216132) in the hippocampus, similar to other atypical antipsychotics. nih.govresearchgate.net The hippocampus plays a crucial role in forming new memories and regulating emotions. physio-pedia.com The amygdala is involved in processing emotions, particularly fear and anxiety. physio-pedia.comyoutube.com Asenapine treatment has been shown to reverse dopamine depletion in the central amygdala in a preclinical model. researchgate.net Asenapine's effects on serotonin and dopamine turnover have also been noted in the amygdala. nih.govresearchgate.net Chronic treatment with asenapine has been shown to enhance the firing of dorsal raphe nucleus 5-HT neurons, which project to limbic areas like the hippocampus, and this effect was associated with altered 5-HT7 receptor responsiveness. nih.gov

Thalamic and Basal Ganglia Interactions

The thalamus acts as a relay center for sensory and motor information and is interconnected with the basal ganglia and cortex, forming cortico-basal ganglia-thalamic circuits. antonloonen.nlnih.govresearchgate.netbiorxiv.org These circuits are critical for motor control, cognition, and emotional regulation. antonloonen.nlnih.govbiorxiv.org Antipsychotic drugs influence these circuits, primarily through their effects on dopamine D2 receptors within the basal ganglia. antonloonen.nlnih.gov Asenapine's antagonism at D2 receptors, along with its other receptor interactions, modulates activity within these interconnected regions. psychopharmacologyinstitute.comnih.govhres.cacambridge.organtonloonen.nl Aberrant dopamine transmission in the striatum and altered functional connectivity between cortical networks and thalamic nuclei are observed in conditions like schizophrenia, and these changes are thought to be related through the modulation of cortico-thalamic connectivity by striatal dopamine within these circuits. biorxiv.org While specific detailed research findings on asenapine's direct impact on thalamic and basal ganglia interactions were less prominent in the search results compared to its effects on individual regions, its known receptor profile and influence on striatal and cortical activity strongly imply modulation of these interconnected circuits. psychopharmacologyinstitute.comnih.govhres.caresearchgate.netantonloonen.nlmdpi.comnih.govbiorxiv.org

Asenapine's Impact on Neurotransmission Dynamics and Synaptic Function

Asenapine influences the dynamics of neurotransmission and synaptic function through its receptor binding and downstream effects.

Postsynaptic Receptor Sensitivity and Downregulation

Asenapine exhibits high affinity for numerous receptors, functioning primarily as an antagonist at most of its targets, with the exception of being a partial agonist at 5-HT1A receptors researchgate.netwikipedia.org. Its potent antagonism at 5-HT2A and D2 receptors is considered a key aspect of its mechanism drugbank.com.

Research indicates that chronic administration of asenapine can lead to alterations in postsynaptic receptor densities. Similar to other atypical antipsychotics like olanzapine (B1677200), chronic asenapine treatment has been shown to increase D2 receptor binding while decreasing 5-HT2A receptor binding in certain brain regions, such as the medial prefrontal cortex nih.gov. This effect on 5-HT2A receptors, specifically downregulation, is an adaptive response observed with chronic administration of atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs) wikipedia.org. While some 5-HT2A receptor antagonists can induce downregulation, this is not a universal effect, and some may even lead to upregulation or have no effect on receptor levels wikipedia.org.

Asenapine also demonstrates high affinity for 5-HT2C, 5-HT6, and 5-HT7 receptors, as well as α2 and H1 receptors researchgate.netwikipedia.org. Studies have shown that repeated treatment with asenapine can increase cortical α1- and α2-adrenergic receptor binding, as well as muscarinic cholinergic receptor binding in the cortex and hippocampus oup.com. However, unlike olanzapine and clozapine (B1669256), asenapine does not have significant activity at muscarinic receptors drugbank.comnih.gov.

Synaptic Plasticity and Long-Term Potentiation/Depression

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning and memory wikipedia.orgplos.org. Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity, representing persistent increases and decreases in synaptic strength, respectively wikipedia.orgresearchgate.net. Impaired synaptic plasticity has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and bipolar disorder frontiersin.org.

Research suggests that asenapine may influence glutamatergic neurotransmission, which is crucial for synaptic plasticity. Studies in rats have shown that asenapine facilitates N-methyl-D-aspartate (NMDA) receptor-mediated transmission in the prefrontal cortex, an effect that appears to involve dopamine D1 receptor activation nih.gov. This facilitation of NMDA-induced currents is similar to the effects observed with clozapine nih.gov. Furthermore, asenapine has been shown to reverse the blockade of cortical NMDA-induced currents induced by phencyclidine (PCP) nih.gov.

In addition to its effects on NMDA receptors, asenapine, particularly in combination with escitalopram, has been shown to facilitate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced currents and electrically evoked excitatory postsynaptic potentials in pyramidal cells of the rat medial prefrontal cortex nih.gov. AMPA receptors are also critical components of excitatory synaptic transmission and their phosphorylation by Ca2+/calmodulin-dependent protein kinase II (CaMKII) regulates their function and number at postsynaptic sites openmedicinalchemistryjournal.com. Asenapine has shown potential inhibitory activity against central nervous system CaMKII isozymes in research studies openmedicinalchemistryjournal.com.

While direct studies specifically detailing asenapine's impact on LTP and LTD induction or maintenance are limited in the provided search results, its modulation of NMDA and AMPA receptor activity, key players in these processes, suggests a potential influence on synaptic plasticity.

Neuroplasticity and Neurogenesis Research with Asenapine

Neuroplasticity encompasses the brain's ability to reorganize itself by forming new neural connections throughout life. Neurogenesis, the birth of new neurons, is one aspect of this broader process. Research explores the potential of asenapine to influence these processes.

Dendritic Spine Density and Morphology Changes

Dendritic spines are small protrusions on dendrites that serve as the primary postsynaptic sites of excitatory synapses frontiersin.orgmdpi.com. Changes in their density, size, and shape are closely associated with synaptic plasticity and are altered in various neurological and psychiatric conditions frontiersin.orgnih.govbiorxiv.org. The morphology of dendritic spines, particularly the size of the spine head, is important for synaptic efficacy frontiersin.org.

Recent studies have demonstrated that asenapine may influence dendritic spine morphology and synaptic function unina.it. While detailed research findings on asenapine's specific impact on dendritic spine density and morphology are not extensively covered in the provided results, the link between atypical antipsychotics, glutamatergic transmission, and dendritic spine alterations in conditions like schizophrenia suggests this is an area of ongoing investigation frontiersin.orgmdpi.com. For example, altered dopamine concentrations, influenced by antipsychotics, can play a role in spine density, morphology, and synaptic strength frontiersin.org.

Asenapine and Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is increasingly recognized as a contributor to the pathophysiology of various psychiatric disorders, including schizophrenia and bipolar disorder.

Microglial Activation and Cytokine Modulation

Microglia, the resident immune cells of the CNS, play a critical role in neuroinflammation by responding to injury and releasing signaling molecules, including cytokines mdpi.comcriver.com. Activated microglia can adopt different phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2), with distinct cytokine profiles mdpi.comnih.gov. M1 microglia typically release pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), contributing to neurotoxicity mdpi.comnih.govnih.govnih.govthermofisher.comamegroups.cn. Conversely, M2 microglia are associated with the release of anti-inflammatory mediators like IL-10 and transforming growth factor-beta (TGF-β), promoting neuroprotection and tissue repair mdpi.comnih.gov.

While the precise mechanisms by which Asenapine influences microglial activation and cytokine modulation are still under investigation, some research indicates a potential impact. Studies involving cultured microglia have explored the effects of Asenapine on their activation and cytokine release u-szeged.hu. Although detailed findings on specific cytokine modulation patterns (e.g., shifting M1/M2 balance) by Asenapine are not extensively elaborated in the available literature, the broader context of antipsychotics influencing inflammation and microglia in CNS disorders is an active area of research nih.govscielo.br. Pro-inflammatory cytokines are known to be elevated in certain psychiatric conditions for which Asenapine is prescribed, such as schizophrenia nih.govmdpi.com. Modulating these inflammatory pathways could represent a potential therapeutic avenue.

Astrocyte Function and Neuroprotection

Astrocytes are crucial glial cells in the CNS that perform numerous homeostatic functions vital for neuronal health and survival, including regulating the extracellular environment, providing metabolic support, and participating in synaptic signaling nih.govopenmedicinalchemistryjournal.com. They also possess neuroprotective properties through mechanisms such as releasing antioxidant substances and modulating the neurovascular unit nih.gov.

The relationship between Asenapine and astrocyte function in the context of neuroprotection is an emerging area. While some studies suggest that Asenapine may have neuroprotective effects in animal models u-szeged.hu, the direct mechanisms involving astrocytes are not fully elucidated in the provided information. Astrocytes are known to play protective roles against various insults, including ischemic injury, partly through mechanisms like maintaining ion balance and clearing neurotransmitters nih.gov. One study, while investigating the effects of dimethyltryptamine (DMT), noted that Asenapine (used as a 5-HT receptor antagonist) was present in experiments where DMT enhanced astrocyte survival in a manner dependent on the Sigma-1 receptor (Sig-1R), suggesting that the observed astrocyte survival was not mediated through the 5-HT receptors occupied by Asenapine neuroscijournal.com. This highlights the complexity of interactions and the need for further research to specifically define Asenapine's direct impact on astrocyte function and its contribution to neuroprotection. Altered astrocyte function has also been considered in the context of neuroadaptations to antipsychotic drugs europa.eu.

Asenapine and Oxidative Stress Pathways in the CNS

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathophysiology of various CNS disorders, including psychiatric conditions scielo.brmdpi.comfrontiersin.org. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid content frontiersin.org.

Preclinical Investigations of Asenapine

In Vitro Studies of Asenapine

In vitro studies provide controlled environments to dissect the direct interactions of asenapine with molecular targets and cellular processes.

Receptor Binding Assays and Functional Screens

Asenapine is characterized as a potent multi-receptor antagonist with high affinity for several serotonin (B10506), dopamine (B1211576), noradrenaline, and histamine (B1213489) receptors. fda.govdrugbank.com Its unique receptor signature involves strong affinity and antagonism at various serotonergic (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7), dopaminergic (D1, D2, D3, D4), α-adrenergic (α1, α2), and histamine (H1, H2) receptor subtypes. drugbank.comnih.govwikipedia.orgdovepress.com Asenapine functions as a partial agonist at 5-HT1A receptors, while acting as an antagonist at other targets. wikipedia.org Its high activity towards a broad range of serotonin receptors, particularly 5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, and 5-HT7, is notable. nih.gov

The following table summarizes some of the receptor binding affinities reported for asenapine:

| Receptor Subtype | Affinity (Ki) | Reference |

| 5-HT2A | High | wikipedia.orgdovepress.com |

| 5-HT2C | High | wikipedia.orgdovepress.com |

| 5-HT6 | High | wikipedia.orgdovepress.com |

| 5-HT7 | High | wikipedia.orgdovepress.com |

| α2 | Very High | wikipedia.org |

| H1 | Very High | wikipedia.org |

| D2 | Potent | nih.govguidetomalariapharmacology.org |

| 5-HT1A | Partial Agonist | wikipedia.org |

Note: Affinity values (Ki) can vary depending on the specific assay conditions and source of receptors.

Functional screens have further elucidated the impact of asenapine's receptor interactions. Its antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT2C receptors is believed to be a principal mechanism of its action. guidetomalariapharmacology.org Antagonism of 5-HT2A and 5-HT2C receptors appears to be involved in alleviating negative symptoms of schizophrenia. guidetomalariapharmacology.org Sedation associated with asenapine is linked to its antagonist activity at histamine H1 receptors. drugbank.com

Cell Line Models for Signaling Pathway Analysis

Cell line models have been employed to investigate the effects of asenapine on intracellular signaling pathways. Studies using cell lines such as HL-1, a contractile cardiac cell line, have explored asenapine's impact on processes like peroxidation and calcium movements. researchgate.netnih.gov In HL-1 cells, asenapine was found to affect nitric oxide (NO) release and calcium transients, with involvement of D2 and 5-HT receptors, as well as L- and T-type calcium channels. nih.gov Intracellular signaling pathways involving PKA and PLC were also shown to play a role. nih.gov In non-peroxidative conditions, asenapine increased NO production through eNOS activation, while showing opposite effects in peroxidized endothelial cells. nih.gov These effects were related to cAMP/PKA and PLC pathways, with involvement of 5-HT1A receptors. nih.gov

Research using testicular cancer cell lines (TCam-2) has also indicated that asenapine maleate (B1232345) can decrease the expression of tryptophan hydroxylase 1 (TPH1) and c-fos, suggesting an influence on serotonin signaling pathways that can affect cell growth in this context. oncotarget.com

Primary Neuronal Culture and Organotypic Slice Investigations

Primary neuronal cultures and organotypic brain slices offer more complex in vitro models that preserve some of the native tissue architecture and neuronal connectivity. Organotypic brain slice cultures, typically prepared from regions like the hippocampus, maintain the three-dimensional structure and cellular interactions, making them valuable for studying neuronal processes in a near-in vivo manner. nih.govfrontiersin.org

Studies using intracellular electrophysiological recording in pyramidal cells of the medial prefrontal cortex (mPFC) have shown that asenapine (at 5 nM) significantly facilitated NMDA-induced currents. researchgate.net This facilitation was blocked by a D1 receptor antagonist, indicating the involvement of prefrontal dopamine and D1 receptor activation. researchgate.net Furthermore, asenapine (5 nM) effectively reversed the blockade of cortical NMDA-induced currents induced by phencyclidine (PCP). researchgate.net This suggests that asenapine, similar to clozapine (B1669256), can increase both cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission. researchgate.net

Organotypic hippocampal slice cultures have also been used to evaluate the protective effects of compounds against excitotoxicity, although specific studies detailing asenapine's effects in this precise model for neuroprotection were not prominently found in the search results focusing on preclinical investigations for its approved indications. However, the model itself is well-established for assessing neuronal damage and the impact of various agents on neuronal viability and network activity. nih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.org

Synaptosomal Preparations and Neurotransmitter Release Studies

Synaptosomal preparations, which are isolated nerve endings, are widely used to investigate the functions and chemical control of nerve terminals, including neurotransmitter uptake and release. researchgate.net While the search results did not yield specific detailed studies on asenapine using isolated synaptosomes for uptake or release studies, microdialysis studies in awake, freely moving rats provide in vivo data on neurotransmitter efflux that is highly relevant to understanding asenapine's impact at the synapse. nih.gov

Preclinical studies using microdialysis have shown that asenapine increases the release of dopamine (DA), norepinephrine (B1679862) (NE), and acetylcholine (B1216132) (ACh) in the rat medial prefrontal cortex (mPFC) and hippocampus (HIP). nih.govresearchgate.net At doses of 0.05, 0.1, and 0.5 mg/kg (s.c.), asenapine significantly increased DA efflux in the mPFC and HIP. nih.govresearchgate.net A higher dose (0.5 mg/kg) was required to enhance DA efflux in the nucleus accumbens (NAc). nih.govresearchgate.net Asenapine also significantly increased ACh efflux in the mPFC at 0.1 and 0.5 mg/kg, and in the HIP at 0.5 mg/kg. nih.govresearchgate.net Asenapine (0.1 mg/kg) increased NE efflux in the mPFC and HIP but did not significantly affect 5-HT efflux at this dose. nih.gov Importantly, asenapine at 0.1 mg/kg did not affect glutamate (B1630785) and GABA efflux in the mPFC or NAc. nih.govresearchgate.net

The effect of asenapine (0.1 mg/kg) on DA and ACh efflux was blocked by pretreatment with a 5-HT1A antagonist/D4 agonist, suggesting the involvement of indirect 5-HT1A agonism in these actions. nih.govresearchgate.net These findings indicate that asenapine preferentially increases the efflux of DA, NE, and ACh in the mPFC and HIP compared to the NAc. nih.govresearchgate.net

Animal Models in Asenapine Research

Animal models are crucial for evaluating the in vivo efficacy of compounds in mimicking aspects of human diseases and assessing behavioral effects.

Rodent Models of Psychosis (e.g., phencyclidine, amphetamine-induced hyperactivity)

Rodent models of psychosis, such as those utilizing psychotomimetic drugs like phencyclidine (PCP) and amphetamine, are widely used to assess the potential antipsychotic properties of compounds. nih.govmpg.denih.gov Amphetamine-induced hyperactivity is an accepted screening model for antipsychotic effects, as antipsychotics can ameliorate these behavioral changes. researchgate.net PCP administration in rodents can induce cognitive impairments and sensorimotor gating deficits, modeling aspects of schizophrenia. mpg.denih.gov

Asenapine has demonstrated activity in animal models with potential relevance to schizophrenia and bipolar disorder. fda.gov In the amphetamine-induced locomotor activity (Amp-LMA) model, asenapine significantly reversed the hyperactivity stimulated by both 1 mg/kg and 3 mg/kg doses of D-amphetamine in rats. nih.govresearchgate.net The minimal effective doses (MEDs) were 0.03 mg/kg and 0.1 mg/kg for low- and high-dose amphetamine, respectively, resulting in significant inhibition of locomotor activity. nih.gov Asenapine was found to be highly potent in this assay. researchgate.net

Another model used to assess antipsychotic activity is apomorphine-disrupted prepulse inhibition (Apo-PPI). Asenapine was also highly potent in reversing apomorphine-induced impairments in PPI. nih.govresearchgate.net

Studies using subchronic PCP administration in monkeys, a model of cognitive dysfunction, showed that asenapine facilitated reversal learning performance. nih.gov This effect was observed at trend level after one week and was maintained with long-term administration. nih.gov Asenapine administration also increased dopamine and serotonin turnover in several brain regions in these PCP-treated monkeys. nih.gov

These findings in rodent and primate models of psychosis and cognitive dysfunction support the potential antipsychotic properties of asenapine and its utility in conditions like schizophrenia and bipolar disorder. nih.govnih.gov

Animal Models of Affective Disorders (e.g., forced swim test, chronic mild stress)

While asenapine is indicated for the treatment of manic episodes in bipolar disorder, preclinical studies have also explored its effects in models potentially relevant to affective states. Some research has evaluated asenapine in a battery of tests for manic-like behaviors in Black Swiss mice. In this context, asenapine treatment at doses of 0.1 and 0.3 mg/kg twice daily for 7 days reduced activity. The 0.3 mg/kg dose also led to increased immobility in the forced-swim test, a test sometimes used to assess antidepressant or, in this context, potentially "antimanic" effects by measuring behavioral despair nih.gov. Asenapine did not exert effects in the sweet solution preference test in this study nih.gov.

Another study investigated the anxiolytic-like effects of asenapine in the rat conditioned fear stress model. Asenapine at a dose of 0.3 mg/kg significantly reduced freezing behavior in this model, an effect not observed with clozapine or olanzapine (B1677200) at the tested doses cambridge.org. This dose of asenapine was similar to that effective in a conditioned avoidance task and a model of anhedonia in rats cambridge.org.

Chronic mild stress models are also used to investigate aspects of affective disorders. Prolonged administration of asenapine has been shown to attenuate chronic mild stress-induced loss of reward sensitivity in rats fda.gov.

Cognitive Deficit Models (e.g., novel object recognition, attentional set-shifting)

Preclinical data suggest that asenapine can attenuate experimentally induced cognitive deficits in rodents and primates nih.gov. Studies have utilized models such as novel object recognition and attentional set-shifting to assess the impact of asenapine on cognitive function.

In the novel object recognition (NOR) paradigm, which is relevant to visual recognition memory and cognition in schizophrenia, asenapine at doses ranging from 0.01 to 0.075 mg/kg reversed phencyclidine (PCP)-induced deficits in NOR in a dose-related manner in rats plos.orgnih.gov. This effect was found to be antagonized by a dopamine D1 receptor antagonist but not by a 5-HT1A receptor antagonist, suggesting a role for D1 receptor mechanisms in mediating these cognitive effects in this model nih.gov.

The attentional set-shifting task is used to assess cognitive flexibility, a function often impaired in psychiatric disorders researchgate.netref.ac.uk. Asenapine has been shown to ameliorate deficits in attentional set-shifting induced by lesions of the medial prefrontal cortex (mPFC) in rats researchgate.netref.ac.uk. Specifically, asenapine at a dose of 75 µg/kg (0.075 mg/kg) completely restored the performance of lesioned rats in this task researchgate.net. This effect was associated with differential activation of neurons in the anterior mPFC of lesioned animals researchgate.net.

However, it is important to note that in studies using healthy adult rats, asenapine, similar to olanzapine and risperidone (B510), did not improve performance in cognitive tasks such as the delayed non-match to place (DNMTP) or the five-choice serial reaction (5-CSR) tasks nih.govresearchgate.netnih.gov. At doses higher than those required for antipsychotic activity, asenapine impaired cognitive performance in these healthy rats, potentially due to motor function disturbance nih.govresearchgate.netnih.gov. Studies in monkeys repeatedly exposed to PCP have shown that asenapine can improve executive functions fda.govdovepress.com.

Behavioral Pharmacology Studies

Behavioral pharmacology studies provide insights into the effects of asenapine on various aspects of animal behavior, including motor activity, learned responses, social interactions, and reward processing.

Locomotor Activity Assessments

Asenapine has demonstrated effects on locomotor activity in preclinical studies. It has been shown to significantly reverse both low-dose (1 mg/kg) and high-dose (3 mg/kg) amphetamine-stimulated locomotor activity in rats nih.gov. Post hoc analyses indicated that 0.03 and 0.1 mg/kg asenapine reversed low-dose amphetamine-stimulated locomotor activity, while 0.1 and 0.3 mg/kg asenapine reversed high-dose amphetamine-stimulated locomotor activity nih.gov.

Asenapine also significantly inhibited spontaneous locomotor activity in rats nih.gov. Doses ranging from 0.01 to 0.1 mg/kg reduced spontaneous locomotor activity compared to vehicle nih.gov. The minimum effective dose (MED) for inhibiting spontaneous locomotor activity was 0.01 mg/kg, resulting in a 25% inhibition nih.gov. In Black Swiss mice, asenapine at 0.1 and 0.3 mg/kg reduced activity nih.gov.

Conditioned Avoidance Paradigms

Conditioned avoidance response (CAR) paradigms are commonly used animal models predictive of antipsychotic efficacy nih.govoup.compopline.org. Asenapine has demonstrated potent activity in suppressing conditioned avoidance responses in rats nih.govplos.orgnih.govoup.comhres.catga.gov.au. Studies have shown a dose-dependent suppression of CAR with asenapine nih.govhres.ca. Doses ranging from 0.05 to 0.2 mg/kg subcutaneously have been reported to produce this effect nih.govnih.gov. The ED50 for impairment of conditioned avoidance behavior in the shuttle box test in rats was reported as 0.6 mg/kg subcutaneously tga.gov.au.

Social Interaction and Affective Behavior Tests

While some studies on affective disorders were mentioned previously, social interaction is another behavioral domain explored in preclinical research. In the study evaluating manic-like behaviors in Black Swiss mice, asenapine exerted no effects in the social interaction test nih.gov.

In the conditioned fear stress model, asenapine reduced freezing behavior, which is considered an index of anxiety-like behavior cambridge.org.

Reward System Modulation

Preclinical evidence suggests that asenapine can modulate the reward system. Prolonged administration of asenapine has been shown to attenuate chronic mild stress-induced loss of reward sensitivity in rats fda.gov. This finding suggests a potential effect of asenapine on hedonic state or reward processing, which is often disrupted in affective disorders.

Omics-Based Research in Preclinical Models of Asenapine Action

Omics approaches, including transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular changes induced by asenapine in preclinical animal models. These techniques allow for the identification of altered gene expression, protein levels, and metabolic profiles, shedding light on the downstream effects of asenapine's receptor interactions.